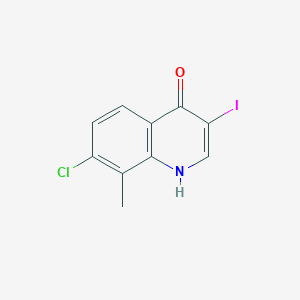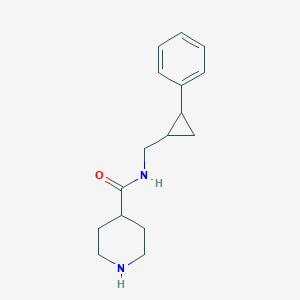
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine and iodine substituents at the 7th and 3rd positions, respectively, and a methyl group at the 8th position on the quinoline ring. The quinoline ring system is known for its diverse biological activities and is a core structure in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the iodination of 7-chloro-8-methylquinolin-4(1H)-one. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3rd position.
Another synthetic route involves the cyclization of appropriate precursors. For example, starting from 2-amino-5-chloro-3-iodotoluene, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The iodine substituent can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, with appropriate ligands and bases like potassium carbonate.
Major Products
Substitution Products: Derivatives with various functional groups replacing chlorine or iodine.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl or alkyne derivatives.
科学研究应用
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its quinoline core structure.
Industry: Utilized in the production of dyes, pigments, and other materials requiring quinoline derivatives.
作用机制
The mechanism of action of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine substituents can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
7-Chloroquinolin-4(1H)-one: Lacks the iodine and methyl substituents, leading to different chemical and biological properties.
3-Iodoquinolin-4(1H)-one: Lacks the chlorine and methyl substituents, affecting its reactivity and applications.
8-Methylquinolin-4(1H)-one: Lacks the chlorine and iodine substituents, resulting in different chemical behavior.
Uniqueness
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is unique due to the combination of chlorine, iodine, and methyl substituents on the quinoline ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H7ClINO |
|---|---|
分子量 |
319.52 g/mol |
IUPAC 名称 |
7-chloro-3-iodo-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI 键 |
YIGDOAYGKXONGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)

![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)

![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)

